molecular formula C17H21NO2S2 B2620951 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1797875-87-6

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide

Cat. No. B2620951
CAS RN: 1797875-87-6
M. Wt: 335.48
InChI Key: HAQUOVQQEAMGKT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is a prodrug that is converted to its active form, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it inhibits the function of the electron transport chain in the mitochondria, leading to oxidative stress and cell death. This mechanism is similar to the mechanism by which the pesticide rotenone and the recreational drug MDA (3,4-methylenedioxyamphetamine) cause Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. In addition, this compound has been shown to cause oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of Parkinson's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro, possibly by inhibiting protein kinases involved in cancer cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide in lab experiments is that it can induce Parkinson's disease-like symptoms in animal models, which can help to advance our understanding of the disease and to develop new treatments. However, one limitation of using this compound is that it is a neurotoxin that can cause irreversible damage to dopaminergic neurons, which can make it difficult to study the long-term effects of the disease.

Future Directions

There are several future directions for research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, including:
1. Developing new treatments for Parkinson's disease that target the oxidative stress and inflammation caused by this compound.
2. Investigating the role of protein kinases in cancer cell signaling pathways using this compound as a tool.
3. Developing new methods for synthesizing this compound that are more efficient and cost-effective.
4. Studying the long-term effects of this compound on dopaminergic neurons to better understand the pathogenesis of Parkinson's disease.

Synthesis Methods

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is synthesized by the reaction of 2-(5-methylthiophen-2-yl)ethanamine and 3-(phenylthio)propanoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In neuroscience, this compound has been used to induce Parkinson's disease-like symptoms in animal models, which has helped to advance our understanding of the disease and to develop new treatments. In cancer research, this compound has been used as a tool to study the role of protein kinases in cancer cell signaling pathways.

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-13-8-9-16(22-13)15(20-2)12-18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQUOVQQEAMGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CCSC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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